5-(Chlorosulfonyl)-2-fluorobenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-fluorobenzoic acid is an aromatic compound characterized by the presence of a chlorosulfonyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Chlorosulfonyl)-2-fluorobenzoic acid typically involves the chlorosulfonation of 2-fluorobenzoic acid. The reaction is carried out by treating 2-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2-fluorobenzoic acid is reacted with chlorosulfonic acid (ClSO₃H) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and washed with water to remove any impurities.
Purification: The crude product is recrystallized from an appropriate solvent, such as ethanol or acetone, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 2-fluorobenzoic acid and sulfur dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are used for hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonyl Derivatives: Formed by reduction of the chlorosulfonyl group.
Scientific Research Applications
5-(Chlorosulfonyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and coatings, due to its ability to introduce functional groups that enhance material properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in enzyme inhibition studies and drug development.
Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as an intermediate in multi-step synthetic routes.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-fluorobenzoic acid is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in the synthesis of β-lactams and other nitrogen-containing heterocycles.
Sulfonimidates: Compounds containing a sulfonyl group bonded to an imidate moiety, used in the synthesis of sulfoximines and sulfonimidamides.
Chlorosulfonic acid: A related compound used in the preparation of alkyl sulfates and other sulfonyl derivatives.
Uniqueness
5-(Chlorosulfonyl)-2-fluorobenzoic acid is unique due to the presence of both a chlorosulfonyl group and a fluorine atom on the benzoic acid core. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
5-chlorosulfonyl-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISMZCVQNVNWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346038 | |
Record name | 5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37098-75-2 | |
Record name | 5-(chlorosulfonyl)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-chlorosulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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